Histone demethylases (KDMs) are critical regulators of gene expression that remove methyl groups from lysine residues on histones, dynamically controlling chromatin accessibility. In cancer, dysregulation of KDMs leads to aberrant silencing of tumor suppressor genes or activation of oncogenic pathways. The reversible nature of histone methylation positions KDMs as promising targets for epigenetic therapy, aiming to restore transcriptional programs without altering DNA sequences [1] [6]. Unlike genetic mutations, epigenetic modifications are pharmacologically reversible, enabling precise modulation of cancer cell plasticity. Research has validated several KDM families as drivers of tumor progression, metastasis, and therapy resistance, making them high-priority targets for drug development [1].
The KDM4 subfamily (KDM4A-D), also known as JMJD2 demethylases, specifically demethylate H3K9me3/me2, H3K36me3/me2, and H1.4K26me3 marks. These modifications regulate DNA repair, replication, and transcriptional activation:
Table 1: KDM4 Family Substrate Specificity and Cancer Associations
KDM4 Member | Histone Targets | Key Cancer Associations |
---|---|---|
KDM4A | H3K9me3/me2, H3K36me3 | Breast cancer, prostate cancer, lung cancer |
KDM4B | H3K9me3/me2, H3K36me3 | Prostate cancer, melanoma, breast cancer |
KDM4C | H3K9me3/me2, H3K36me3 | Sarcoma, acute myeloid leukemia |
KDM4D | H3K9me3 | Androgen receptor co-regulation |
KDM4B is a pivotal oncogenic driver in hormone-resistant cancers due to its dual enzymatic and non-enzymatic functions:
Critically, KDM4B expression correlates with Gleason score in prostate cancer (P<0.001) and metastatic potential in melanoma [3] [5]. In androgen-independent contexts, KDM4B maintains AR signaling despite hormone ablation, enabling therapeutic escape. Targeting KDM4B thus represents a strategy to overcome resistance in advanced cancers [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7